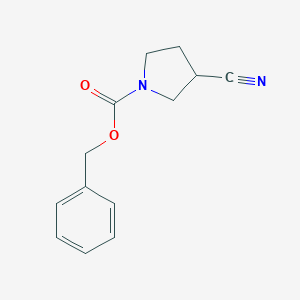

Benzyl 3-cyanopyrrolidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNULFIVJZGZMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597776 | |

| Record name | Benzyl 3-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188846-99-3 | |

| Record name | Phenylmethyl 3-cyano-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188846-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl 3-cyanopyrrolidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Benzyl 3-cyanopyrrolidine-1-carboxylate, a pivotal chiral building block in contemporary pharmaceutical development. We will delve into its chemical identity, stereospecific CAS numbers, and fundamental physicochemical properties. The core of this document will explore its synthesis, analytical characterization, and critical applications, with a particular focus on its role as a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this important synthetic intermediate.

Introduction

Overview of this compound

This compound is a synthetic organic compound featuring a pyrrolidine ring functionalized with both a cyano group and a benzyl carbamate protecting group. The presence of a chiral center at the 3-position of the pyrrolidine ring means it exists as two distinct enantiomers, (R) and (S), each with unique applications in stereospecific synthesis. The benzyl carbamate (Cbz) group serves as a crucial protecting group for the secondary amine of the pyrrolidine ring, preventing unwanted side reactions during subsequent synthetic transformations. The cyano group, a versatile functional handle, can be further elaborated into various nitrogen-containing functionalities, making this compound a highly valuable intermediate in medicinal chemistry.

Significance in Medicinal Chemistry and Drug Development

The primary significance of this compound lies in its utility as a key building block for the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1][2] DPP-4 inhibitors, also known as "gliptins," are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[3][4] These drugs work by prolonging the action of incretin hormones, which play a crucial role in glucose homeostasis.[1][5] The stereochemistry of the 3-cyanopyrrolidine moiety is often critical for the desired biological activity of the final drug molecule, highlighting the importance of enantiomerically pure starting materials like the (R) and (S) forms of this compound.

CAS Numbers and Stereochemistry

The specific stereoisomer of this compound is denoted by its unique CAS number. It is imperative for researchers to use the correct CAS number to ensure they are working with the desired enantiomer for their specific synthetic target.

-

(R)-Benzyl 3-cyanopyrrolidine-1-carboxylate: CAS Number: 329012-80-8[6][7][8][9][10]

-

(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate: CAS Number: 193693-69-5[11][12][13][14][15]

The choice between the (R) and (S) enantiomer is dictated by the stereochemical requirements of the target molecule. For instance, the synthesis of the DPP-4 inhibitor Vildagliptin utilizes the (S)-enantiomer.[2][16]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.

Chemical Structure and Molecular Formula

-

Structure:

-

A pyrrolidine ring.

-

A cyano group (-CN) at the 3-position.

-

A benzyl carbamate group (-Cbz) protecting the nitrogen at the 1-position.

-

Tabulated Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 230.26 g/mol | [7] |

| Appearance | White powder | [6] |

| Purity | Typically ≥97% | [6][9] |

| Storage Conditions | 2-8°C, under an inert atmosphere | [6] |

Solubility and Lipophilicity

Experimental data on the solubility and lipophilicity of this compound is not widely published. However, based on its structure, it is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Its solubility in water is expected to be low. The presence of the benzyl group suggests a moderate degree of lipophilicity.

Synthesis of this compound

Overview of Synthetic Strategies

The synthesis of enantiomerically pure this compound typically starts from a chiral precursor, such as (R)- or (S)-3-hydroxypyrrolidine. A common synthetic route involves the protection of the pyrrolidine nitrogen with a benzyl chloroformate (Cbz-Cl), followed by the conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), and finally, nucleophilic substitution with a cyanide source.

Detailed Step-by-Step Protocol for a Representative Synthesis

The following protocol is a representative method for the synthesis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate, adapted from principles described in the synthesis of related pyrrolidine derivatives.

Step 1: Protection of (S)-3-Hydroxypyrrolidine

-

To a solution of (S)-3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane) and an aqueous base (e.g., sodium bicarbonate solution) at 0°C, add benzyl chloroformate dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate.

Step 2: Mesylation of the Hydroxyl Group

-

Dissolve the product from Step 1 in dichloromethane and cool to 0°C.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction at 0°C for a few hours until completion (monitored by TLC).

-

Quench the reaction with water, separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the mesylated intermediate.

Step 3: Nucleophilic Substitution with Cyanide

-

Dissolve the mesylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a cyanide source, such as sodium cyanide.

-

Heat the reaction mixture to an elevated temperature (e.g., 60-80°C) and stir until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification and Characterization of the Final Product

The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final product should be assessed by HPLC, and its identity confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.

Graphviz Diagram of the Synthetic Pathway

Caption: Synthetic pathway for (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of this compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the benzyl protons (typically in the range of 7.2-7.4 ppm), the benzylic CH₂ protons (a singlet around 5.1-5.2 ppm), and the protons of the pyrrolidine ring (in the aliphatic region, typically 1.8-4.0 ppm). The splitting patterns of the pyrrolidine protons can provide information about their relative stereochemistry.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the benzylic carbon, the nitrile carbon, and the carbons of the pyrrolidine ring.

Chromatographic Analysis

-

HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method is typically used to assess the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice. The purity is determined by the area percentage of the main peak.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.) of the product, a chiral HPLC method is required. This involves using a chiral stationary phase that can separate the (R) and (S) enantiomers.

Tabulated Summary of Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (~7.3 ppm), Benzylic CH₂ (~5.2 ppm), Pyrrolidine CH/CH₂ (~1.8-4.0 ppm) |

| ¹³C NMR | Carbonyl (~155 ppm), Aromatic carbons (~127-136 ppm), Nitrile (~120 ppm), Pyrrolidine carbons (~25-60 ppm) |

| HPLC | Single major peak indicating high purity (>97%) |

| Chiral HPLC | Single major peak for the desired enantiomer, indicating high enantiomeric excess (>99%) |

Graphviz Diagram of the Analytical Workflow

Caption: Analytical workflow for quality control of the final product.

Applications in Drug Development

Role as a Key Intermediate for DPP-4 Inhibitors

This compound is a crucial intermediate in the synthesis of several DPP-4 inhibitors. The cyanopyrrolidine moiety is a common structural motif in this class of drugs, as the nitrile group can interact with the active site of the DPP-4 enzyme.[5] The Cbz-protected pyrrolidine provides a stable and versatile scaffold for the construction of the final drug molecule.

Mechanism of Action of DPP-4 Inhibitors in Type 2 Diabetes

DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][5][17] These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, while also suppressing glucagon secretion from pancreatic α-cells.[4][5] By inhibiting DPP-4, gliptins increase the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[3][5] This mechanism of action is associated with a low risk of hypoglycemia because the insulin release is glucose-dependent.[5]

Examples of DPP-4 Inhibitors Synthesized from this Intermediate

-

Vildagliptin: This DPP-4 inhibitor is synthesized using (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate as a key starting material.[2][16]

-

Sitagliptin: While the commercial synthesis of Sitagliptin has evolved to use enzymatic methods, early synthetic routes and analogs have utilized cyanopyrrolidine-based intermediates.[18][19]

Graphviz Diagram of the Signaling Pathway of DPP-IV Inhibition

Sources

- 1. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. droracle.ai [droracle.ai]

- 6. (R)-Benzyl 3-cyanopyrrolidine-1-carboxylate, CasNo.329012-80-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 7. angene.in [angene.in]

- 8. ivychem.com [ivychem.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 329012-80-8 | (R)-1-n-cbz-3-cyanopyrrolidine | Tetrahedron [thsci.com]

- 11. chembk.com [chembk.com]

- 12. netascientific.com [netascientific.com]

- 13. arctomsci.com [arctomsci.com]

- 14. AB450801 | CAS 193693-69-5 – abcr Gute Chemie [abcr.com]

- 15. parchem.com [parchem.com]

- 16. WO2014020462A1 - Improved process for preparation of vildagliptin intermediate - Google Patents [patents.google.com]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Benzyl 3-cyanopyrrolidine-1-carboxylate chemical properties

An In-depth Technical Guide to Benzyl 3-cyanopyrrolidine-1-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its unique structure, featuring a protected pyrrolidine ring and a versatile cyano group, renders it an invaluable intermediate for the synthesis of complex nitrogen-containing molecules. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs, and the cyano moiety serves as a chemical handle for conversion into other critical functional groups, such as amines and carboxylic acids.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and applications of this compound, designed for researchers and professionals in drug development and organic synthesis.

Core Physicochemical Properties

The fundamental properties of a chemical reagent dictate its handling, reactivity, and application. This compound is typically supplied as a stable, off-white solid, amenable to standard laboratory storage conditions. Its key characteristics are summarized below.

| Property | Value | Source / Note |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [2] |

| Molecular Weight | 230.26 g/mol | Calculated |

| Appearance | White to off-white powder | [2] |

| Purity | Typically ≥97% | [2] |

| Storage | Store at 2-8°C, desiccated | [2] |

| Solubility | Miscible with organic solvents (e.g., DCM, EtOAc); difficult to mix with water. | [3] |

| Melting Point | Not determined | [3] |

| Boiling Point | Not determined | [3] |

| CAS Number | 329012-80-8 ((R)-enantiomer) | [2] |

| 193693-69-5 ((S)-enantiomer) | [4] |

Synthesis and Mechanistic Rationale

The construction of this compound involves the strategic protection of a pre-functionalized pyrrolidine ring. A common and logical synthetic approach begins with 3-cyanopyrrolidine, which is then protected with a benzyloxycarbonyl (Cbz or Z) group.

Experimental Protocol: N-Protection of 3-Cyanopyrrolidine

This protocol describes a standard procedure for the synthesis of this compound from 3-cyanopyrrolidine and benzyl chloroformate.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-cyanopyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water, add a base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (1.5 - 2.0 eq). The reaction vessel should be cooled in an ice bath (0°C).

-

Causality: The base is crucial for neutralizing the HCl generated during the reaction, driving the equilibrium towards the product. An ice bath is used to control the exothermicity of the acylation reaction and prevent potential side reactions.

-

-

Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.

-

Causality: Dropwise addition prevents a rapid temperature spike and ensures a controlled reaction rate, maximizing yield and purity.

-

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: Once the reaction is complete, quench with water. If using a biphasic system, separate the organic layer. If using a single organic solvent, wash the solution sequentially with a mild acid (e.g., 1M HCl), water, and brine.

-

Causality: The aqueous washes serve to remove the base, unreacted salts, and other water-soluble impurities, which is a critical step for purification.

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-protection of 3-cyanopyrrolidine.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for identifying the target compound.

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.30-7.40 ppm (m, 5H) | Protons of the phenyl ring on the benzyl group. |

| Benzyl CH₂ | δ 5.15 ppm (s, 2H) | Methylene protons adjacent to the carbamate oxygen and phenyl ring. | |

| Pyrrolidine Protons | δ 3.20-3.80 ppm (m, 4H) | Protons on the pyrrolidine ring (positions 2 and 5). | |

| Pyrrolidine Proton | δ 3.00-3.30 ppm (m, 1H) | Proton at the cyano-substituted carbon (position 3). | |

| Pyrrolidine Protons | δ 2.10-2.40 ppm (m, 2H) | Protons at position 4 of the pyrrolidine ring. | |

| ¹³C NMR | Carbonyl (C=O) | δ ~154 ppm | Carbamate carbonyl carbon. |

| Nitrile (C≡N) | δ ~120 ppm | Cyano group carbon. | |

| Aromatic Carbons | δ ~127-136 ppm | Carbons of the phenyl ring. | |

| Benzyl CH₂ | δ ~67 ppm | Methylene carbon of the benzyl group. | |

| Pyrrolidine Carbons | δ ~25-50 ppm | Aliphatic carbons of the pyrrolidine ring. | |

| IR Spectroscopy | C≡N Stretch | ~2245 cm⁻¹ | Characteristic sharp absorption for a nitrile group.[5] |

| C=O Stretch | ~1700 cm⁻¹ | Strong absorption for the carbamate carbonyl group.[6] | |

| C-O Stretch | ~1250 cm⁻¹ | Carbamate C-O bond stretching. | |

| Aromatic C=C | ~1600, 1450 cm⁻¹ | Phenyl ring stretching vibrations. | |

| Mass Spec (ESI+) | [M+H]⁺ | m/z 231.11 | Protonated molecular ion. |

| [M+Na]⁺ | m/z 253.09 | Sodium adduct of the molecular ion. |

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups: the Cbz protecting group and the cyano moiety.

Key Chemical Transformations

-

Cbz Deprotection (Hydrogenolysis): The benzyloxycarbonyl group is a robust protecting group that is readily cleaved under mild conditions using catalytic hydrogenation (H₂ gas with a Palladium catalyst, e.g., Pd/C). This reaction selectively removes the benzyl group, liberating the secondary amine of the pyrrolidine ring without affecting the nitrile. This unmasked amine is then available for further coupling reactions.

-

Nitrile Group Manipulation: The cyano group is a versatile precursor.

-

Reduction to Amine: It can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions (e.g., Raney Nickel). This creates a valuable aminomethylpyrrolidine scaffold.

-

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions, providing a route to pyrrolidine-3-carboxylic acid derivatives.

-

Role as a Synthetic Intermediate

The ability to selectively manipulate two different sites on the molecule makes it a powerful intermediate. For instance, a synthetic strategy could involve modifying the nitrile group first while the nitrogen is protected, followed by Cbz deprotection and subsequent functionalization of the ring nitrogen. This orthogonal control is highly desirable in multi-step synthesis.

Caption: Key reactive pathways for synthetic diversification.

Safety and Handling

-

General Hazards: Although the toxicity of this specific compound has not been thoroughly investigated, related nitriles like benzyl cyanide are classified as highly toxic.[7] They can be fatal if inhaled and are toxic if swallowed or upon skin contact.[7] The cyano group warrants significant caution.

-

Handling Precautions:

-

Always handle this compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

Inhalation: Move the person to fresh air immediately. Seek urgent medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[3]

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

This compound is a well-defined and highly valuable chemical intermediate. Its stable, crystalline nature allows for straightforward storage and handling, while its dual functionality—a cleavable N-protecting group and a convertible cyano moiety—provides chemists with significant synthetic flexibility. This strategic combination makes it an essential building block for constructing diverse and complex pyrrolidine-containing molecules, which are frequently pursued as targets in pharmaceutical research and development.

References

-

Carl ROTH. (2012, April 11). Safety data sheet for PERU- BALM natural. [Link]

-

University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzyl nitrile. NIST Chemistry WebBook. [Link]

-

Smith, B. C. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. [Link]

-

BOJNSCI. (n.d.). benzyl (3S)-3-cyanopyrrolidine-1-carboxylate. [Link]

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. enao.lookchem.com [enao.lookchem.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. benzyl (3S)-3-cyanopyrrolidine-1-carboxylate [bojnsci.com]

- 5. Benzyl nitrile [webbook.nist.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. fishersci.de [fishersci.de]

Benzyl 3-cyanopyrrolidine-1-carboxylate molecular weight

An In-depth Technical Guide: Benzyl 3-cyanopyrrolidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid pyrrolidine scaffold, combined with the versatile cyano moiety and the stable carboxybenzyl (Cbz) protecting group, makes it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its core physicochemical properties, validated synthesis and purification protocols, analytical characterization methodologies, and its strategic applications in drug discovery. The content herein is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively integrate this valuable intermediate into their research and development workflows.

Core Chemical Identity and Physicochemical Properties

This compound is characterized by a five-membered pyrrolidine ring N-protected by a carboxybenzyl group and substituted with a nitrile group at the 3-position. The Cbz group offers robust protection under a wide range of conditions yet is readily removable via catalytic hydrogenation, providing a strategic advantage in multi-step synthesis. The cyano group serves as both a key pharmacophore in certain contexts and a versatile synthetic handle for transformation into amines, amides, or carboxylic acids.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1] |

| Molecular Weight | 230.27 g/mol | Calculated |

| IUPAC Name | This compound | N/A |

| CAS Number | 329012-80-8 (for R-enantiomer) | [1] |

| Appearance | White powder | [1] |

| Typical Purity | ≥97% | [1] |

| Storage Conditions | 2-8°C, Inert atmosphere | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the N-protection of a 3-cyanopyrrolidine precursor. This approach is efficient and provides high yields of the desired product. The causality behind this choice is straightforward: protecting the secondary amine of the pyrrolidine ring is essential to prevent side reactions in subsequent synthetic steps and to modulate the compound's solubility and chromatographic behavior.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 3-cyanopyrrolidine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add a suitable non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq). Cool the mixture to 0°C in an ice bath.

-

Causality: The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product. Cooling to 0°C controls the exothermicity of the acylation reaction.

-

-

Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5°C.

-

Causality: Dropwise addition prevents a rapid temperature increase and minimizes the formation of potential side products.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Causality: The acid wash removes excess amine base, the bicarbonate wash removes any remaining acidic impurities, and the brine wash aids in the separation of the organic and aqueous layers.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Causality: Chromatography separates the target compound from unreacted starting materials and any byproducts, yielding the final product with high purity.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.30 (m, 5H, Ar-H), 5.18 (s, 2H, -CH₂-Ph), 3.80-3.50 (m, 4H, pyrrolidine ring CH₂), 3.20-3.00 (m, 1H, pyrrolidine ring CH-CN), 2.40-2.20 (m, 2H, pyrrolidine ring CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.5 (C=O), 136.0 (Ar-C), 128.6, 128.2, 128.0 (Ar-CH), 119.0 (CN), 67.5 (-CH₂-Ph), 46.0, 45.0 (pyrrolidine N-CH₂), 30.0 (pyrrolidine CH-CN), 28.0 (pyrrolidine CH₂) |

| Mass Spec (ESI+) | m/z 231.11 [M+H]⁺, 253.09 [M+Na]⁺ |

| HPLC Purity | >97% (Typical, e.g., C18 column, MeCN/H₂O gradient, 220 nm detection) |

Analytical Workflow Diagram

Caption: A self-validating workflow for the analytical characterization of the title compound.

Applications in Medicinal Chemistry and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Its three-dimensional nature allows for precise vectoral orientation of substituents into protein binding pockets, which is a key strategy to "escape flatland" chemistry and improve drug-receptor interactions.[2]

This compound is a strategic starting point for accessing novel chemical matter due to the versatility of the cyano group.

Synthetic Utility of the Cyano Group

The nitrile functionality can be readily transformed into other critical functional groups, each opening new avenues for derivatization and structure-activity relationship (SAR) studies.

Caption: Key synthetic transformations of the nitrile group for analog synthesis.

-

Reduction to Amines: The cyano group can be reduced to a primary amine, providing a nucleophilic handle for amide bond formation, reductive amination, or sulfonylation to explore interactions with target proteins.

-

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, a common pharmacophore that can engage in hydrogen bonding or ionic interactions within a receptor active site.

-

Formation of Tetrazoles: Through cycloaddition with an azide source, the nitrile can be converted into a tetrazole ring, which serves as a bioisostere for a carboxylic acid, often with improved metabolic stability and cell permeability.

Handling, Storage, and Safety

As a fine chemical intermediate, this compound should be handled with appropriate laboratory precautions.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container at 2-8°C.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers significant advantages in the synthesis of complex, three-dimensional molecules for drug discovery. Its stable protecting group, versatile synthetic handle, and privileged core scaffold provide researchers with a reliable and efficient tool for exploring novel chemical space. The validated protocols and analytical methodologies detailed in this guide serve as a robust foundation for its successful application in the laboratory.

References

- (R)-Benzyl 3-cyanopyrrolidine-1-carboxylate CAS NO.329012-80-8, ENAO Chemical Co., Ltd.

- Application of Bicyclic Pyrrolidine in Drug Development, BLDpharm.

- Benzyl 3-((chlorosulfonyl)methyl)

Sources

Structure Elucidation of Benzyl 3-cyanopyrrolidine-1-carboxylate: A Multi-technique Spectroscopic Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of drug discovery and development, ensuring safety, efficacy, and reproducibility. Benzyl 3-cyanopyrrolidine-1-carboxylate, a key chiral building block in medicinal chemistry, presents a valuable case study for illustrating a rigorous, multi-faceted approach to structure elucidation. This guide provides an in-depth walkthrough of the logical and practical steps required to confirm its constitution, connectivity, and stereochemistry. We will move beyond simple data reporting to explain the causality behind experimental choices, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes a self-validating system of protocols, grounded in authoritative analytical principles, to provide researchers with a robust framework for the characterization of novel small molecules.

Introduction: The Imperative for Rigorous Characterization

In the landscape of pharmaceutical development, the precise molecular structure is the ultimate determinant of function. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant safety risks. This compound (C₁₃H₁₄N₂O₂) is a heterocyclic compound whose scaffold is of significant interest in the synthesis of bioactive agents. Its structure contains several key features—a carbamate protecting group, a chiral center at the C3 position, and a nitrile functional group—each requiring specific analytical techniques for confirmation.

The elucidation process is not a linear checklist but an iterative investigation. Each experiment provides a piece of the puzzle, and the true power of this process lies in the orthogonal corroboration of data from multiple independent techniques.[1] This guide will demonstrate how to systematically assemble this puzzle, ensuring that the final structural assignment is beyond reproach.

The Initial Hypothesis: Elemental Composition and Functional Groups

Before delving into complex connectivity, the foundational aspects of the molecule—its elemental formula and the types of bonds it contains—must be established.

Mass Spectrometry (MS): Confirming the Molecular Formula

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the elemental composition of a molecule.[1] By providing a highly accurate mass measurement, it narrows the potential molecular formulas from thousands to a select few, often just one.

Causality: The choice of a "soft" ionization technique, such as Electrospray Ionization (ESI), is critical. Unlike "hard" techniques like Electron Ionization (EI), ESI typically preserves the molecule, yielding an abundant molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which is essential for formula determination.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrument Setup: Calibrate the Time-of-Flight (TOF) mass spectrometer using a known standard to ensure high mass accuracy.

-

Ionization: Introduce the sample into the ESI source. For this molecule, positive ion mode is typically effective, targeting the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Analysis: Identify the peak corresponding to the molecular ion. Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Exact Mass | 230.1055 |

| Observed [M+H]⁺ | ~231.1128 |

This initial step validates the molecular formula, providing the atomic inventory for the subsequent structural assembly.

Infrared (IR) Spectroscopy: A Rapid Scan for Key Functionalities

Infrared (IR) spectroscopy is a fast, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[2] For this compound, we are looking for two critical signatures.

Causality: The nitrile (C≡N) and carbamate carbonyl (C=O) groups have highly characteristic stretching vibrations in regions of the IR spectrum that are often free from other signals, making them excellent diagnostic markers.[3][4] The C≡N stretch is particularly sharp and located in a unique spectral window.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: With the ATR crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Analysis: Identify the key absorption bands and assign them to their respective functional groups.

Data Presentation: Characteristic IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2245 | Medium, Sharp | C≡N (Nitrile) Stretch |

| ~1700 | Strong, Sharp | C=O (Carbamate) Stretch |

| ~3000-2850 | Medium | C-H (Aliphatic) Stretch |

| ~1250 | Strong | C-O (Carbamate) Stretch |

The clear presence of these bands provides strong, direct evidence for the nitrile and carbamate moieties, confirming key components of the proposed structure.

Assembling the Framework: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complete atomic connectivity of an organic molecule in solution.[5][6] We will use a hierarchical approach, starting with 1D experiments to identify the basic proton and carbon environments and then employing 2D experiments to piece them together.

Foundational Spectra: ¹H and ¹³C NMR

-

¹H NMR: Provides information on the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting).

-

¹³C NMR: Reveals the number of distinct carbon environments.

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, more scans are required. A broadband proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.

Data Presentation: Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.35 | m | 5H | Ar-H (Benzyl) |

| ~5.15 | s | 2H | -O-CH₂ -Ph |

| ~3.8-3.5 | m | 3H | CH -CN, Pyrrolidine CH₂ |

| ~3.4-3.2 | m | 2H | Pyrrolidine CH₂ |

| ~2.4-2.1 | m | 2H | Pyrrolidine CH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~154.0 | C =O (Carbamate) |

| ~136.0 | Ar-C (Quaternary Benzyl) |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~127.8 | Ar-C H |

| ~119.0 | C ≡N (Nitrile) |

| ~67.5 | -O-C H₂-Ph |

| ~45-55 | Pyrrolidine C H₂ |

| ~30-40 | Pyrrolidine C H₂ |

| ~25-35 | C H-CN |

Building Connections: 2D NMR Correlation Spectroscopy

While 1D NMR identifies the pieces, 2D NMR shows how they connect.[7] A logical workflow using COSY, HSQC, and HMBC experiments can solve the structure unambiguously.

-

COSY (Correlation Spectroscopy): Establishing ¹H-¹H Connections [8] A COSY spectrum shows correlations between protons that are coupled to each other, typically through 2-3 bonds. This is invaluable for tracing out the proton spin systems within the pyrrolidine ring and confirming the isolated nature of the benzyl CH₂ group.

-

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons [9] An HSQC experiment directly correlates each proton signal with the carbon signal to which it is attached in one bond. This allows for the unambiguous assignment of all protonated carbons, mapping the proton framework directly onto the carbon backbone.

-

HMBC (Heteronuclear Multiple Bond Correlation): The Final Piece of the Puzzle [9][10] The HMBC experiment is arguably the most critical for confirming the overall structure. It reveals correlations between protons and carbons that are 2-4 bonds away. Causality: This is the only experiment that can unambiguously connect the "isolated" fragments and prove the location of non-protonated (quaternary) carbons. Key expected HMBC correlations include:

-

From the benzyl -CH₂ - protons to the carbamate C =O carbon.

-

From the pyrrolidine C2 and C5 protons to the carbamate C =O carbon.

-

From the pyrrolidine C2 and C4 protons to the C H-CN carbon (C3).

-

From the C2 and C4 protons to the nitrile (C ≡N) carbon.

-

// Nodes for the structure node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_Ar [label="Ar-C", pos="0,1.5!"]; CH2_Bn [label="CH₂", pos="1.5,1.5!"]; O_Carbamate [label="O", pos="2.5,1.5!"]; CO_Carbamate [label="C=O", pos="3.5,1.5!", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; N_Pyrrolidine [label="N", pos="4.5,1.5!"]; C2_Pyrrolidine [label="C2", pos="5.5,2!"]; C5_Pyrrolidine [label="C5", pos="5.5,1!"]; C3_Pyrrolidine [label="C3", pos="6.5,1.5!"]; C4_Pyrrolidine [label="C4", pos="6.5,0.5!"]; CN_Nitrile [label="C≡N", pos="7.5,1.5!", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges for bonds edge [color="#202124", style=solid, penwidth=2.0]; C_Ar -- CH2_Bn; CH2_Bn -- O_Carbamate; O_Carbamate -- CO_Carbamate; CO_Carbamate -- N_Pyrrolidine; N_Pyrrolidine -- C2_Pyrrolidine; N_Pyrrolidine -- C5_Pyrrolidine; C2_Pyrrolidine -- C3_Pyrrolidine; C5_Pyrrolidine -- C4_Pyrrolidine; C3_Pyrrolidine -- C4_Pyrrolidine; C3_Pyrrolidine -- CN_Nitrile;

// Edges for HMBC correlations edge [color="#34A853", style=dashed, constraint=false, penwidth=1.5]; CH2_Bn -> CO_Carbamate [label="HMBC"]; C2_Pyrrolidine -> CO_Carbamate [label="HMBC"]; C5_Pyrrolidine -> CO_Carbamate [label="HMBC"]; C2_Pyrrolidine -> CN_Nitrile [label="HMBC"]; C4_Pyrrolidine -> CN_Nitrile [label="HMBC"]; } } Caption: Key HMBC correlations confirming the molecular backbone.

By systematically analyzing these 2D NMR spectra, every atom in the molecule can be placed, and its connectivity to its neighbors confirmed, resulting in a fully elucidated 2D structure.

Defining the 3D Architecture: Absolute Configuration

This compound is a chiral molecule, with a stereocenter at the C3 position. The 2D structure elucidation does not differentiate between the R and S enantiomers. For pharmaceutical applications, determining the absolute configuration is non-negotiable.

Single-Crystal X-ray Crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute configuration.[11][12] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice.

Causality: The determination of absolute configuration often relies on the anomalous dispersion effect, where heavy atoms in the structure scatter X-rays with a phase shift.[13] If the molecule itself does not contain a sufficiently heavy atom, derivatization may be necessary. However, for modern diffractometers, the oxygen and nitrogen atoms in this molecule may be sufficient to obtain a reliable Flack parameter, which indicates the correctness of the assigned enantiomer.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: This is often the most challenging step.[14] The compound must be induced to form a single, high-quality crystal. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering. A screen of various solvents and conditions is usually required.

-

Data Collection: The crystal is mounted on a goniometer and cooled in a stream of nitrogen gas. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. A structural model is built into this map and refined to best fit the experimental data.

-

Absolute Configuration Determination: The absolute configuration is determined by analyzing the Bijvoet pairs in the diffraction data, often summarized by the Flack parameter. A value close to 0 indicates the correct absolute configuration has been assigned.[13]

A Self-Validating Framework: Method Validation

In a regulated environment, the analytical methods used for characterization must be validated to prove they are suitable for their intended purpose.[15][16][17] This ensures that the results are accurate, reliable, and reproducible.[18][19]

-

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). For NMR, this is demonstrated by the unique chemical shifts and correlation patterns for the target molecule.

-

Accuracy: The closeness of the test results to the true value. For HRMS, this is confirmed by running a known standard with a certified exact mass.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the strategic application of modern analytical techniques. By beginning with foundational methods like mass spectrometry and infrared spectroscopy to confirm the molecular formula and key functional groups, a solid hypothesis is formed. This hypothesis is then rigorously tested and refined using a suite of 1D and 2D NMR experiments, which piece together the complete atomic connectivity of the molecule. Finally, the crucial three-dimensional arrangement is definitively established through single-crystal X-ray crystallography. This integrated, multi-technique approach, where each result corroborates the others, represents the gold standard in chemical characterization, providing the certainty and confidence required for advancing drug development programs.

References

- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Google Cloud.

- Determination of absolute configuration using single crystal X-ray diffraction. (2013). Methods in Molecular Biology.

- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews.

- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer Nature.

- Nguyen, T., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar.

- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products.

- Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (2025). ResearchGate.

- Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.

- Ahlin, M., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition.

- Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. (n.d.). PubMed Central.

- Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica.

- A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma.

- Analytical method validation: A brief review. (n.d.). ResearchGate.

- An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024). Sofpromed.

- Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science.

- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.

- Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- HSQC and HMBC. (n.d.). Columbia University NMR Core Facility.

- Theoretical NMR correlations based Structure Discussion. (2011). PubMed Central.

- (R)-Benzyl 3-cyanopyrrolidine-1-carboxylate CAS NO.329012-80-8. (n.d.). ENAO Chemical Co., Ltd.

- 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. (2020). PubMed Central.

- Tsubaki, M., Yu, N. T., & Yu, G. T. (1982). Infrared spectroscopy of the cyanide complex of iron (II) myoglobin and comparison with complexes of microperoxidase and hemoglobin. Biochemistry.

- The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products. (2023). Frontiers in Chemistry.

- benzyl (3S)-3-cyanopyrrolidine-1-carboxylate. (n.d.). BOJNSCI.

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Infrared spectroscopy of the cyanide complex of iron (II) myoglobin and comparison with complexes of microperoxidase and hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchps.com [jchps.com]

- 6. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 14. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. upm-inc.com [upm-inc.com]

- 16. emerypharma.com [emerypharma.com]

- 17. sofpromed.com [sofpromed.com]

- 18. wjarr.com [wjarr.com]

- 19. globalresearchonline.net [globalresearchonline.net]

The Strategic Synthesis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate: A Technical Guide for Medicinal Chemists

Abstract

(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate is a cornerstone chiral building block in modern medicinal chemistry, most notably serving as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. Its rigid pyrrolidine scaffold and strategically placed cyano group are crucial for effective binding to the S1 pocket of the DPP-4 enzyme. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of a robust and field-proven synthetic strategy for this vital intermediate. The narrative emphasizes the rationale behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of the Cyanopyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, offering a three-dimensional structure that can effectively orient functional groups for optimal target engagement. In the context of DPP-4 inhibitors, the (S)-stereochemistry at the 3-position of the pyrrolidine ring, coupled with a nitrile group, has proven to be a highly effective pharmacophore. The nitrile group acts as a key interacting moiety, forming a covalent, yet reversible, bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme. The benzyloxycarbonyl (Cbz) protecting group offers a stable yet readily cleavable handle, essential for subsequent synthetic manipulations in the construction of the final active pharmaceutical ingredient (API).

This guide focuses on a reliable and scalable synthetic approach commencing from the chiral pool, specifically using the inexpensive and readily available (S)-pyroglutamic acid. This strategy leverages the inherent stereochemistry of the starting material to ensure the final product's high enantiomeric purity.

The Chiral Pool Approach: A Multi-Step Synthetic Strategy

The most logical and widely adopted strategy for synthesizing (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate begins with (S)-pyroglutamic acid. This approach involves a four-step sequence:

-

Reduction of the lactam in pyroglutamic acid to yield (S)-pyrrolidin-3-ol (also known as (S)-3-hydroxypyrrolidine).

-

N-Protection of the secondary amine with a benzyloxycarbonyl (Cbz) group.

-

Activation of the secondary alcohol, typically by conversion to a mesylate or tosylate.

-

Nucleophilic Substitution with a cyanide source to install the nitrile group, yielding the final product.

This pathway is advantageous due to the low cost of the starting material and the well-established, high-yielding nature of each transformation.

Figure 1: Overall synthetic workflow from (S)-Pyroglutamic Acid.

Causality in Experimental Design: Why These Steps?

3.1. Step 1: Lactam Reduction

The initial reduction of the cyclic amide (lactam) in pyroglutamic acid is a critical step. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) complexes are required to reduce the resonance-stabilized amide bond. The choice between them often comes down to safety, cost, and scale. While LiAlH₄ is highly effective, its pyrophoric nature requires stringent handling procedures. Borane complexes, such as BH₃·THF, offer a safer alternative, particularly for larger-scale operations. This step opens the lactam ring to reveal the core pyrrolidine scaffold.

3.2. Step 2: Nitrogen Protection with Cbz

The secondary amine of the resulting (S)-3-hydroxypyrrolidine is highly nucleophilic and would interfere with the subsequent alcohol activation step. Therefore, protection is mandatory. The benzyloxycarbonyl (Cbz) group is an ideal choice for several reasons:

-

Stability: It is robust and stable to a wide range of reaction conditions, including the mesylation and cyanation steps to follow.

-

Ease of Introduction: It is readily installed using benzyl chloroformate (Cbz-Cl) under standard Schotten-Baumann conditions (aqueous base).[1]

-

Orthogonality: The Cbz group can be selectively removed under conditions that typically do not affect other common protecting groups.

-

Facile Cleavage: It is cleanly removed by catalytic hydrogenation (H₂/Pd-C), a mild and high-yielding method that produces toluene and carbon dioxide as benign byproducts.[1]

3.3. Step 3 & 4: The Hydroxyl-to-Nitrile Transformation

Directly substituting a hydroxyl group is difficult because hydroxide is a poor leaving group. The standard and most reliable strategy is a two-step process:

-

Activation: The hydroxyl group is converted into a good leaving group. Mesylation (using methanesulfonyl chloride, MsCl) or tosylation (using p-toluenesulfonyl chloride, TsCl) are the most common methods. Mesylates are often preferred due to their high reactivity and the smaller size of the sulfonyl group, which can reduce steric hindrance.

-

Cyanation: The resulting mesylate or tosylate is then subjected to nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This is an Sₙ2 reaction, which proceeds with inversion of stereochemistry. However, since the reaction occurs at the 3-position which is achiral in the intermediate, the stereochemistry at the adjacent chiral center is preserved. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent solvents for this step as they are polar aprotic solvents that solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

Detailed Experimental Protocol

The following protocol represents a robust and validated pathway for the synthesis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate.

4.1. Step 1: Synthesis of (S)-3-Hydroxypyrrolidine

-

Reaction: Reduction of (S)-Pyroglutamic Acid

-

Procedure:

-

To a stirred suspension of Lithium Aluminum Hydride (1.2 eq.) in anhydrous Tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere (Argon or Nitrogen), add (S)-pyroglutamic acid (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®.

-

Wash the filter cake thoroughly with THF.

-

Concentrate the combined filtrate under reduced pressure to yield crude (S)-3-hydroxypyrrolidine, which can often be used in the next step without further purification.

-

4.2. Step 2: Synthesis of (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate

-

Reaction: N-Cbz Protection

-

Procedure:

-

Dissolve the crude (S)-3-hydroxypyrrolidine (1.0 eq.) in a mixture of dichloromethane (DCM) and water at 0 °C.

-

Add sodium carbonate (2.5 eq.) to the mixture.

-

While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.[1]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to afford the pure N-Cbz protected alcohol.

-

4.3. Step 3 & 4: Synthesis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate

-

Reaction: Mesylation followed by Cyanation

-

Procedure:

-

Mesylation: Dissolve (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C under an inert atmosphere.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC until the starting material is consumed.

-

Wash the reaction mixture with cold 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is typically used immediately in the next step.

-

Cyanation: Dissolve the crude mesylate in DMSO.

-

Add sodium cyanide (NaCN, 1.5 eq.). Heat the mixture to 80-90 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash extensively with water and then with brine to remove residual DMSO and salts.

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to yield (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate as the final product.

-

Quantitative Data Summary

The efficiency of each step is critical for the overall yield of the synthesis. The following table provides typical yields and conditions for the described synthetic pathway.

| Step | Transformation | Key Reagents | Solvent | Typical Yield |

| 1 | Lactam Reduction | LiAlH₄ or BH₃·THF | THF | 75-85% |

| 2 | N-Cbz Protection | Cbz-Cl, Na₂CO₃ | DCM/H₂O | 90-98%[1] |

| 3 | Mesylation | MsCl, Et₃N | DCM | >95% (often used crude) |

| 4 | Cyanation | NaCN | DMSO | 80-90% |

| Overall | (S)-Pyroglutamic Acid to Final Product | 50-70% |

Alternative Approaches and Considerations

While the mesylation-cyanation route is highly reliable, other methods for converting the alcohol to the nitrile exist:

-

Mitsunobu Reaction: The alcohol can be directly converted to the nitrile using a Mitsunobu reaction with acetone cyanohydrin as the cyanide source, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[2] This one-pot method can be efficient but requires careful purification to remove phosphine-related byproducts.

-

Dehydrative Cyanation: Direct cyanation of amides can be an alternative starting from Cbz-L-proline amide. This can be achieved using dehydrating agents like cyanuric chloride in DMF.[3] This route bypasses the need for the alcohol intermediate but starts from a different precursor.

The choice of route will depend on factors such as reagent availability, scalability, and purification capabilities. For large-scale production, the cost and handling of reagents like DEAD and the removal of triphenylphosphine oxide can make the two-step mesylation-cyanation route more practical.

Conclusion

The synthesis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate via a chiral pool approach from (S)-pyroglutamic acid represents a robust, scalable, and economically viable strategy. Each step in the sequence—lactam reduction, N-Cbz protection, alcohol activation, and nucleophilic cyanation—is a well-understood and high-yielding transformation. By understanding the causality behind the choice of reagents and conditions, researchers can confidently and efficiently produce this critical intermediate for the development of next-generation pharmaceuticals. This guide provides the foundational knowledge and a practical, validated protocol to empower scientists in their synthetic endeavors.

References

-

Organic Syntheses Procedure. tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Available at: [Link]

-

Organic Syntheses Procedure. (s)-5-pyrrolidin-2-yl-1h-tetrazole. Available at: [Link]

-

Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. Available at: [Link]

-

Kumari, A., Singh, R. K., & Singh, R. M. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Available at: [Link]

Sources

Benzyl 3-cyanopyrrolidine-1-carboxylate starting material

An In-Depth Technical Guide to Benzyl 3-cyanopyrrolidine-1-carboxylate: A Core Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Unseen Architect of Therapeutic Innovation

In the landscape of medicinal chemistry, the success of a drug candidate often hinges on the strategic selection of its foundational building blocks. These molecular fragments, or scaffolds, provide the three-dimensional architecture necessary for precise interaction with biological targets. Among these, chiral nitrogen-containing heterocycles are of paramount importance. This guide focuses on a particularly influential, yet often unheralded, intermediate: This compound .

From the perspective of a seasoned application scientist, this molecule is not merely a chemical reagent; it is a key that unlocks potent and selective therapeutic agents. Its rigid, stereochemically defined pyrrolidine core, combined with the reactive potential of the nitrile group and the stability of the benzyl carbamate (Cbz) protecting group, makes it an invaluable starting material. This guide provides an in-depth exploration of its synthesis, characterization, and critical applications, designed for researchers, scientists, and drug development professionals who seek to leverage its unique properties in their own discovery programs. We will delve into the causality behind experimental choices, ensuring that every protocol is not just a series of steps, but a self-validating system grounded in robust chemical principles.

Core Molecular Profile and Physicochemical Properties

This compound is a chiral synthetic building block. The presence of the Cbz protecting group provides stability under a wide range of reaction conditions while allowing for straightforward deprotection via catalytic hydrogenation. The nitrile group is a versatile functional handle, serving as a precursor to amines and amides or acting as a key pharmacophoric element. The specific stereochemistry (R or S) is crucial for enantioselective interactions with chiral biological targets like enzyme active sites.

| Property | Data | Source(s) |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1] |

| Molecular Weight | 230.26 g/mol | N/A |

| Appearance | White to off-white powder | [1] |

| CAS Number | 329012-80-8 ((R)-isomer) | [1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [1][2] |

| Purity | Typically ≥97% | [1] |

This table summarizes the key physicochemical properties of (R)-Benzyl 3-cyanopyrrolidine-1-carboxylate.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the starting material is a foundational principle of trustworthy research. Standard analytical techniques for this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton spectrum will show characteristic signals for the benzyl group (aromatic protons and the benzylic CH₂), as well as the diastereotopic protons of the pyrrolidine ring.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) would typically show the [M+H]⁺ ion at m/z 231.27.

-

Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (e.e.) of the material, ensuring that the desired stereoisomer is present in high purity. This is critical for downstream applications where stereoselectivity is key to biological activity.

Strategic Synthesis: A Rational Approach to a Chiral Intermediate

The synthesis of enantiopure pyrrolidine derivatives is a well-established field in organic chemistry.[3] A common and reliable strategy for preparing this compound starts from a readily available chiral precursor, such as 4-hydroxyproline. This approach provides excellent control over the stereochemistry at the C3 position.

The overall synthetic workflow involves protection of the amine, activation of the hydroxyl group, and subsequent nucleophilic displacement with a cyanide source.

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol

This protocol describes a representative synthesis. The choice of reagents is critical for yield and purity.

Step 1: N-Protection of trans-4-Hydroxy-L-proline The secondary amine of the starting material is protected as a benzyl carbamate. This prevents unwanted side reactions in subsequent steps and increases the lipophilicity of the molecule, aiding in purification.

-

Protocol:

-

Suspend trans-4-Hydroxy-L-proline in a mixture of water and a suitable organic solvent (e.g., 1,4-dioxane).

-

Cool the mixture in an ice bath (0-5°C).

-

Add a base, such as sodium hydroxide (NaOH), to deprotonate the carboxylic acid and amine.

-

Slowly add benzyl chloroformate (Cbz-Cl) while maintaining the temperature and a basic pH.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by acidifying to precipitate the product, which is then filtered, washed, and dried.

-

Step 2: Activation of the Hydroxyl Group The hydroxyl group is a poor leaving group. It must be converted into a better one, such as a mesylate or tosylate, to facilitate nucleophilic substitution. This is a standard transformation in organic synthesis.[4]

-

Protocol:

-

Dissolve the N-Cbz-4-hydroxyproline from Step 1 in a suitable solvent like dichloromethane (DCM) or pyridine.

-

Cool the solution to 0°C.

-

Add a base, such as triethylamine or pyridine.

-

Slowly add methanesulfonyl chloride (Ms-Cl) or p-toluenesulfonyl chloride (Ts-Cl).

-

Stir the reaction at low temperature until the starting material is consumed.

-

Quench the reaction with water and perform an extractive workup to isolate the activated intermediate.

-

Step 3: Nucleophilic Substitution with Cyanide This is the key step where the cyano group is introduced. The reaction proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the carbon center. Therefore, starting with trans-4-hydroxyproline yields the cis-3-cyano product.

-

Protocol:

-

Dissolve the activated intermediate from Step 2 in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN). (Caution: Cyanide salts are highly toxic and must be handled with extreme care in a well-ventilated fume hood).

-

Heat the reaction mixture (e.g., 60-80°C) to drive the substitution.

-

Monitor the reaction by HPLC or TLC.

-

Upon completion, cool the mixture and perform an aqueous workup, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to obtain the final this compound.

-

Core Applications in Drug Discovery: From Blueprint to Blockbuster

The true value of this compound lies in its role as a pivotal intermediate for synthesizing high-value pharmaceutical agents. Its structure is frequently found at the heart of inhibitors targeting enzymes crucial to disease pathways.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

The inhibition of DPP-4 is a major therapeutic strategy for managing type 2 diabetes.[5] DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[6] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to better glycemic control.[7]

The cyanopyrrolidine scaffold is a cornerstone of many potent DPP-4 inhibitors.[5][6] The nitrile group acts as a "warhead," forming a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-4 active site.[6] This interaction is highly specific and contributes to the high potency of these inhibitors. This compound provides the essential chiral core for these molecules.[8][9]

Caption: Mechanism of DPP-4 inhibition by cyanopyrrolidine-based drugs.

Janus Kinase (JAK) Inhibitors for Autoimmune Diseases

The Janus kinase (JAK) family of enzymes is central to signaling pathways that regulate immune cell function and inflammation.[10] Dysregulation of the JAK/STAT pathway is implicated in autoimmune diseases such as rheumatoid arthritis.[11] Consequently, JAK inhibitors are an important class of therapeutics.

While the most famous JAK inhibitor, Tofacitinib, contains a piperidine ring, the underlying principle of using a chiral nitrogen heterocycle as a core scaffold is the same.[10] The pyrrolidine ring present in this compound serves as a three-dimensional scaffold to correctly orient other functional groups for optimal binding within the ATP-binding pocket of the kinase.[12] Furthermore, in the development of covalent JAK3 inhibitors, the pyrrolidine scaffold can be functionalized with an electrophilic warhead to target a unique cysteine residue (Cys909) in JAK3, thereby achieving high selectivity over other JAK family members.[13][14]

Caption: Logical flow of using the pyrrolidine core in JAK inhibitor development.

Conclusion: A Foundational Tool for Future Therapies

This compound is more than a mere starting material; it is a testament to the power of rational design in medicinal chemistry. Its robust and versatile nature, combined with its inherent chirality, provides a reliable foundation for constructing complex and highly specific therapeutic agents. From the precise, reversible covalent inhibition of DPP-4 to the strategic scaffolding of selective JAK inhibitors, this molecule has proven its worth in the field. For researchers and drug development professionals, a thorough understanding of its synthesis and application is not just beneficial—it is essential for pushing the boundaries of what is possible in modern medicine.

References

- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

-

Corbett, J. W., et al. (2007). Design and synthesis of potent amido- and benzyl-substituted cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl DPP-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(24), 6707-13. Retrieved from [Link][8]

-

Rassaf, T., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules, 27(15), 4845. Retrieved from [Link][6]

-

Shao, Z., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)−H Alkylation. Journal of the American Chemical Society, 145(25), 13685–13695. Retrieved from [Link][3]

- Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)–role in the inactivation of regulatory peptides.

-

Wang, W., et al. (2012). [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors]. Nan Fang Yi Ke Da Xue Xue Bao, 32(2), 177-80. Retrieved from [Link][9]

-

Sargsyan, M. S., & Stepanyan, G. M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7244. Retrieved from [Link][4]

-

National Center for Biotechnology Information. (n.d.). Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate. PubChem. Retrieved from [Link][15]

-

Herzon, S. B., & Popp, B. V. (2021). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Proceedings of the National Academy of Sciences, 118(42), e2108220118. Retrieved from [Link][16]

-